3-(Aminomethyl)benzimidamide hydrochloride
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Overview
Description
3-(Aminomethyl)benzimidamide hydrochloride is a chemical compound with the molecular formula C8H13Cl2N3 It is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)benzimidamide hydrochloride typically involves the reaction of benzimidazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)benzimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of benzimidazole oxides.
Reduction: Formation of benzimidazole amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
3-(Aminomethyl)benzimidamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)benzimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound of 3-(Aminomethyl)benzimidamide hydrochloride.
2-(Aminomethyl)benzimidazole: A similar compound with the amino group at a different position.
4-(Aminomethyl)benzimidazole: Another positional isomer.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the aminomethyl group at the 3-position of the benzimidazole ring can result in distinct interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H12ClN3 |
---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
3-(aminomethyl)benzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C8H11N3.ClH/c9-5-6-2-1-3-7(4-6)8(10)11;/h1-4H,5,9H2,(H3,10,11);1H |
InChI Key |
CADYHHMIIDGRMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=N)N)CN.Cl |
Origin of Product |
United States |
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